1-Methylpyridin-1-ium;hydrobromide
Description
1-Methylpyridin-1-ium hydrobromide (CAS: 18820-82-1), also known as pyridine hydrobromide, is a quaternary ammonium salt with the molecular formula C₅H₅N·HBr and a molecular weight of 160.01 g/mol . It is a white crystalline powder with a minimum purity of 98.0% and forms clear solutions in 5% methanol. The compound is primarily used in organic synthesis as a catalyst or intermediate due to its Brønsted acidity and solubility in polar solvents. Safety protocols highlight its irritant properties (respiratory, skin, and eyes), necessitating proper ventilation and protective equipment during handling .
Properties
Molecular Formula |
C6H9BrN+ |
|---|---|
Molecular Weight |
175.05 g/mol |
IUPAC Name |
1-methylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C6H8N.BrH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1; |
InChI Key |
WTDKNKIQGBNMKG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1.Br |
Origin of Product |
United States |
Preparation Methods
Common Methylating Agents
- Methyl iodide (CH3I) : A widely used alkylating agent that reacts with pyridine under reflux or controlled temperature conditions to form 1-methylpyridinium iodide, which can be converted to the hydrobromide salt.
- Dimethyl sulfate ((CH3O)2SO2) : Another effective methylating agent used under anhydrous conditions to avoid hydrolysis and side reactions.
- Methyl bromide (CH3Br) : Less commonly used but directly yields the hydrobromide salt upon reaction.
Typical Reaction Conditions
- Solvent: Methanol or acetonitrile is commonly used as the reaction medium.
- Temperature: Reflux or moderate heating (around 75 °C) overnight to ensure complete methylation.
- Atmosphere: Nitrogen or inert atmosphere to prevent moisture and oxidation.
- Stoichiometry: Excess methylating agent is often used to drive the reaction to completion.
Reaction Example
A typical procedure involves dissolving pyridine in methanol under nitrogen, adding methyl iodide dropwise, and refluxing the mixture at 75 °C overnight. The resulting 1-methylpyridinium iodide is isolated by evaporation and recrystallization. Subsequent treatment with hydrobromic acid or ion exchange yields the hydrobromide salt.
Conversion to Hydrobromide Salt
After methylation, the iodide or other halide salt is converted to the hydrobromide form to enhance solubility and stability.
Salt Exchange Method
- The quaternary ammonium iodide salt is dissolved in a suitable solvent such as acetonitrile or water.
- Hydrobromic acid (HBr) is added to the solution to precipitate or form the hydrobromide salt.
- The product is isolated by filtration or crystallization and dried under vacuum.
Direct Methylation with Methyl Bromide
Alternatively, direct methylation of pyridine with methyl bromide gas or solution can yield the hydrobromide salt directly, bypassing the need for salt exchange.
Purification Techniques
- Recrystallization : Commonly performed from hot methanol or ethanol to obtain pure crystalline this compound.
- Vacuum evaporation : Used to remove solvents and unreacted reagents.
- Filtration : To remove insoluble impurities or byproducts.
Analytical Data Supporting Preparation
Summary of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Methylation | Pyridine + methyl iodide/dimethyl sulfate/methyl bromide → 1-methylpyridinium halide salt | Reflux in methanol, N2 atmosphere, 75 °C, overnight |
| 2. Salt Exchange | Conversion of iodide salt to hydrobromide salt by treatment with hydrobromic acid | Room temperature, aqueous or organic solvent |
| 3. Purification | Recrystallization from hot methanol or ethanol | To obtain pure crystalline product |
| 4. Drying | Vacuum drying to remove residual solvents | Under reduced pressure |
Research Findings and Notes
- The methylation reaction is highly efficient under anhydrous and inert conditions, minimizing side reactions such as hydrolysis.
- The choice of methylating agent affects the ease of subsequent salt exchange; methyl iodide is preferred for initial methylation due to its reactivity.
- Direct methylation with methyl bromide can simplify the process by producing the hydrobromide salt directly but requires handling of toxic methyl bromide gas.
- Purity and yield are optimized by controlling reaction time, temperature, and stoichiometry.
- The hydrobromide salt form enhances water solubility, which is beneficial for applications in organic synthesis and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methylpyridinium ion back to pyridine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: N-methylpyridine N-oxide.
Reduction: Pyridine.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 1-Methylpyridin-1-ium;hydrobromide serves as a catalyst and reagent. Its ionic nature facilitates reactions such as:
- Catalytic Reactions : It is employed in various catalytic processes, enhancing reaction rates and selectivity.
- Reagent in Organic Synthesis : Used in the formation of other chemical compounds through substitution reactions.
Biology
Research has indicated potential biological applications, particularly in cancer research:
- Anti-carcinogenic Properties : Studies suggest that this compound may induce phase II detoxifying enzymes via the Nrf2/ARE pathway, showing promise in colon cancer prevention .
Medicine
The compound is also explored for its therapeutic potential:
- Drug Development : Investigated as a potential drug candidate due to its ability to influence biological pathways. Its role in modulating enzyme activity has implications for developing treatments for various diseases .
Industrial Applications
This compound is utilized in industrial settings for several purposes:
- Production of Ionic Liquids : It serves as a precursor for synthesizing ionic liquids, which have applications in green chemistry.
- Intermediate in Chemical Synthesis : Used as an intermediate in producing various chemical compounds, enhancing efficiency and yield in industrial processes .
Case Study 1: Anti-carcinogenic Activity
A study published in Nature Communications investigated the effects of this compound on colon cancer cells. The results demonstrated its ability to enhance the expression of detoxifying enzymes, suggesting a protective role against carcinogenesis .
Case Study 2: Catalytic Efficiency
Research highlighted in ACS Publications showcased the use of this compound as a catalyst in a multi-step organic synthesis process. The compound significantly improved yields compared to traditional catalysts, emphasizing its utility in synthetic chemistry .
Mechanism of Action
The mechanism by which 1-Methylpyridin-1-ium;hydrobromide exerts its effects is primarily through its ionic nature. The positively charged nitrogen atom interacts with various molecular targets, influencing chemical reactions and biological pathways. For instance, in its potential anti-carcinogenic role, it may induce phase II enzymes via the Nrf2/ARE pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinium and Pyrrolidinium Bromides
(a) N-Butylmethylpyridinium Bromide ([MBPy]Br)
- Molecular Formula : C₁₁H₁₈NBr
- Molecular Weight : 244.18 g/mol
- Properties : A pyridinium derivative with a butyl substituent, enhancing lipophilicity compared to 1-methylpyridin-1-ium hydrobromide. Used in ionic liquid applications and as a phase-transfer catalyst .
- Key Difference: The longer alkyl chain increases hydrophobicity, making it suitable for non-aqueous reactions.
(b) 1-Ethyl-1-methylpyrrolidinium Bromide
- Molecular Formula : C₇H₁₆NBr
- Molecular Weight : 194.12 g/mol
- Properties : A pyrrolidinium bromide with high water solubility. Applications include electrolytes in batteries and pharmaceuticals .
- Key Difference : The saturated pyrrolidinium ring reduces aromaticity, altering reactivity compared to pyridinium derivatives.
Brominated Pyridine Derivatives
(a) 3-Bromo-1-methylpyridin-2(1H)-one Hydrobromide
- Molecular Formula: C₆H₆Br₂NO
- Molecular Weight : 270.91 g/mol
- Properties: Features a brominated pyridinone core with additional HBr. Used in medicinal chemistry for halogen bonding interactions .
- Key Difference : The ketone group introduces hydrogen-bonding capacity, influencing solubility and biological activity.
(b) 2-Bromo-3-hydroxypyridine-N-oxide Hydrobromide
Pharmaceutical Hydrobromides
(a) Dextromethorphan Hydrobromide
- Molecular Formula: C₁₈H₂₅NO·HBr·H₂O
- Molecular Weight : 370.33 g/mol
- Properties : An antitussive agent with high solubility in water. The complex morphinan structure provides selective NMDA receptor antagonism .
- Key Difference : The bulky tricyclic structure contrasts with the simplicity of pyridinium salts, limiting its utility to therapeutic applications.
(b) Eletriptan Hydrobromide
Comparative Data Table
Impact of Structural Modifications
- Alkyl Chain Length: Longer chains (e.g., butyl in [MBPy]Br) increase hydrophobicity, broadening utility in non-polar solvents .
- Halogenation : Bromine atoms (e.g., in 3-Bromo-1-methylpyridin-2(1H)-one) enhance electrophilicity and intermolecular interactions .
- Heterocyclic Saturation : Pyrrolidinium salts (e.g., 1-Ethyl-1-methylpyrrolidinium bromide) lack aromaticity, reducing π-π stacking but improving thermal stability .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 1-methylpyridin-1-ium hydrobromide with high purity?
- Methodological Answer : Synthesis typically involves quaternization of pyridine derivatives using methyl bromide in hydrobromic acid. To ensure purity, stoichiometric control of methyl bromide and reaction temperature (40–60°C) is critical. Post-synthesis purification via recrystallization in ethanol or methanol removes unreacted precursors. Purity validation should employ HPLC (≥98% purity threshold) and elemental analysis .
Q. How can variable-temperature infrared (TD-IR) spectroscopy assess the thermal stability of 1-methylpyridin-1-ium hydrobromide?
- Methodological Answer : TD-IR spectra collected between 303–523 K monitor key vibrational modes (e.g., C=C stretching at ~1600 cm⁻¹ and C-H out-of-plane wagging at ~800 cm⁻¹). Thermal degradation is indicated by band broadening or shifts. Data from shows no significant structural changes in this range, confirming stability. Complementary thermogravimetric analysis (TGA) is advised to quantify decomposition temperatures .
Q. What crystallographic techniques are optimal for resolving the structure of 1-methylpyridin-1-ium hydrobromide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXT or SHELXL software is standard. Key parameters include space group determination (e.g., monoclinic P2₁/c), hydrogen bonding metrics (e.g., N–H···Br distances), and refinement against F² data. highlights the importance of high-resolution data (≤0.8 Å) to resolve protonation ambiguities .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data on protonation sites be resolved?
- Methodological Answer : Contrasting results (e.g., IR suggesting N-protonation vs. X-ray indicating Br⁻ counterion interactions) require multi-technique validation. Solid-state NMR (¹H/¹³C) can clarify proton environments, while Hirshfeld surface analysis quantifies intermolecular interactions. emphasizes combining SCXRD with spectroscopic data to reconcile structural ambiguities .
Q. What computational strategies predict hydrogen-bonding networks in 1-methylpyridin-1-ium hydrobromide crystals?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G**) model π–π stacking and hydrogen bonds. Lattice energy calculations (using PIXEL or CRYSTAL) assess stabilization from Br⁻···H–N interactions. ’s monoclinic packing diagrams provide benchmarks for validating computational models .
Q. How does polymorphism affect the physicochemical properties of 1-methylpyridin-1-ium hydrobromide?
- Methodological Answer : Polymorph screening via solvent-drop grinding or slurry crystallization identifies stable forms. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. For example, a study in found monoclinic P2₁/n vs. P2₁/c packing alters melting points by ~10°C. Stability rankings should reference Gibbs free energy from TGA-DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
